molecular formula C29H24Cl2N2O7S B1675323 Lifitegrast CAS No. 1025967-78-5

Lifitegrast

Cat. No. B1675323
CAS RN: 1025967-78-5
M. Wt: 615.5 g/mol
InChI Key: JFOZKMSJYSPYLN-QHCPKHFHSA-N
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Description

Lifitegrast, sold under the brand name Xiidra, is a medication for the treatment of signs and symptoms of dry eye, a syndrome called keratoconjunctivitis sicca . Lifitegrast reduces inflammation by inhibiting inflammatory cell binding .


Synthesis Analysis

An efficient and improved synthesis of Lifitegrast is described from Benzofuran-6-carboxylic acid . This synthetic approach avoided the racemization, formation of dimer impurities, and furnished higher overall yield (79%) with high purity . A practical and scalable manufacturing process for Lifitegrast was developed from commercially available starting materials .


Molecular Structure Analysis

The molecular formula of Lifitegrast is C29H24Cl2N2O7S . The molecular weight is 615.5 g/mol . The IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid .


Chemical Reactions Analysis

Lifitegrast is an antagonist of integrin lymphocyte function-associated antigen-1 (LFA-1). It blocks the interaction between LFA-1 and ICAM-1, thereby reducing T cell activity and cytokine secretion .


Physical And Chemical Properties Analysis

The molecular formula of Lifitegrast is C29H24Cl2N2O7S . The molecular weight is 615.5 g/mol . The IUPAC name is (2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid .

Scientific Research Applications

Treatment of Dry Eye Disease

Lifitegrast is a novel T-cell integrin antagonist that was approved in the United States in July 2016 as a 5% (50 mg/mL) ophthalmic solution for the management of Dry Eye Disease (DED) . It reduces inflammation by inhibiting inflammatory cell binding . It is often used in conjunction with ciclosporin for dry eye treatment including meibomian gland dysfunction and inflammatory dry eye .

Improvement of Ocular Surface Health

Lifitegrast has been shown to improve various parameters related to ocular surface health. In a meta-analysis, it was found to improve total corneal staining score, nasal lissamine staining score, tear break-up time, ocular discomfort score, eye discomfort score, eye dryness score, and ocular surface disease index score in DED .

Safety and Efficacy

Lifitegrast has been evaluated for its safety and efficacy in patients with DED. It has been found to be superior to placebo in improving various symptoms of DED. However, it showed higher risks for ocular and non-ocular treatment-emergent adverse events .

Enhancement of Tear Film Components

Lifitegrast has been used to enhance the middle aqueous tear layer, one of the three key components of the tear film .

Synthesis and Chemical Research

Lifitegrast has been the subject of chemical research, with studies aiming to improve the synthetic process of key intermediates used in its synthesis .

Veterinary Applications

Lifitegrast has also found use in veterinary medicine. It has been shown to significantly increase tear production in dogs diagnosed with idiopathic keratoconjunctivitis sicca .

Safety And Hazards

The most common adverse effects of Lifitegrast were eye irritation, dysgeusia, and reduced visual acuity, and most were mild to moderate in severity . Lifitegrast is classified as Toxic To Reproduction, Category 2, H361 .

Future Directions

Lifitegrast has a novel mechanism of action and is safe and effective for the treatment of dry eye disease . At this time, Lifitegrast may be considered as an option for patients who have an inadequate response to artificial tears . Further advances in diagnostic classification and treatment are expected as our understanding of the pathophysiology of dry eye disease continues to evolve .

properties

IUPAC Name

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFOZKMSJYSPYLN-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24Cl2N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60145345
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

615.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Soluble
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Lifitegrast binds to the integrin lymphocyte function-associated antigen-1 (LFA-1), a cell surface protein found on leukocytes and blocks the interaction of LFA-1 with its cognate ligand intercellular adhesion molecule-1 (ICAM-1). ICAM-1 may be overexpressed in corneal and conjunctival tissues in dry eye disease. LFA-1/ICAM-1 interaction can contribute to the formation of an immunological synapse resulting in T-cell proliferation/activation and migration to target tissues. In vitro studies demonstrated that lifitegrast may inhibit T-cell adhesion to ICAM-1 in a human T-cell line and may inhibit secretion of inflammatory cytokines, inflammatory mediators, chemokines, TNF-α, and IL-1 in human peripheral blood mononuclear cells.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Lifitegrast

CAS RN

1025967-78-5
Record name N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lifitegrast [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifitegrast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11611
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifitegrast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60145345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFITEGRAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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